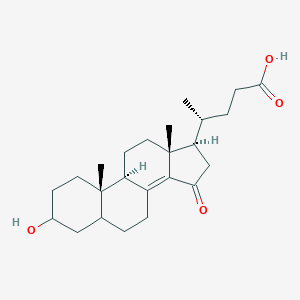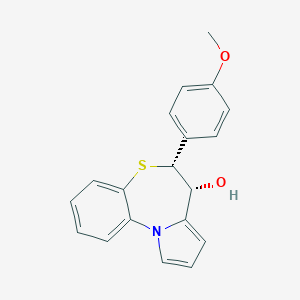![molecular formula C17H17ClN2O2S B238333 N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide](/img/structure/B238333.png)
N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in 2009 and has since been the subject of numerous scientific studies.
Mecanismo De Acción
N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide works by inhibiting the activity of the NEDD8-activating enzyme, which is responsible for activating the NEDD8 protein. This protein is involved in the regulation of cell division and proliferation, and its activation is necessary for the proper functioning of these processes. By inhibiting the NEDD8-activating enzyme, this compound disrupts the normal functioning of these processes, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. It induces cell death by disrupting the normal functioning of cell division and proliferation processes. It also inhibits the activity of certain proteins that are involved in the regulation of cell growth and survival, leading to decreased cancer cell viability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide has a number of advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of specificity for its target enzyme. It has also been shown to be effective in a variety of cancer cell lines, making it a versatile tool for studying cancer biology. However, there are also some limitations to the use of this compound in lab experiments. It can be difficult to achieve consistent results due to variability in the sensitivity of different cancer cell lines to the compound. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are a number of future directions for research on N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide. One area of interest is the development of new analogs of the compound that may have improved efficacy or specificity. Another area of focus is the identification of biomarkers that can be used to predict the response of cancer cells to this compound. Additionally, there is ongoing research into the use of this compound in combination with other cancer therapies, as well as the potential use of the compound in the treatment of other diseases beyond cancer.
Métodos De Síntesis
The synthesis of N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide involves a series of chemical reactions that ultimately result in the formation of the final compound. The process begins with the reaction of 4-chlorothiophenol with acetic anhydride to form 4-acetylthiophenol. This compound is then reacted with 4-nitrophenylacetic acid to form the intermediate product, which is subsequently reduced to this compound using a palladium catalyst.
Aplicaciones Científicas De Investigación
N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of the NEDD8-activating enzyme, which is involved in the regulation of cell division and proliferation. By inhibiting this enzyme, this compound can induce cell death in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
Fórmula molecular |
C17H17ClN2O2S |
|---|---|
Peso molecular |
348.8 g/mol |
Nombre IUPAC |
N-[4-[[2-(4-chlorophenyl)sulfanylacetyl]amino]phenyl]propanamide |
InChI |
InChI=1S/C17H17ClN2O2S/c1-2-16(21)19-13-5-7-14(8-6-13)20-17(22)11-23-15-9-3-12(18)4-10-15/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22) |
Clave InChI |
CQFYTEPRMYFPRB-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl |
SMILES canónico |
CCC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)








![4-[6-[4-Amino-6-[4-amino-6-[[23-(dimethylamino)-10-[5-(dimethylamino)-4-hydroxy-3-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyloxan-3-yl]oxy-2,4-dimethyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B238301.png)
